molecular formula C14H13BrN2O2 B8053865 tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate

Cat. No.: B8053865
M. Wt: 321.17 g/mol
InChI Key: XEVLHZRNHOGCCL-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyano group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of an indole precursor followed by cyano group introduction and esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of 3-substituted indole derivatives.

    Reduction: Formation of 3-amino-6-cyano-1H-indole-1-carboxylate.

    Oxidation: Formation of oxidized indole derivatives with potential biological activity.

Scientific Research Applications

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing its biological activity. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 3-cyano-1H-indole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 6-chloro-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate is unique due to the simultaneous presence of bromine and cyano groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 3-bromo-6-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLHZRNHOGCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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